molecular formula C8H10O6 B13363116 2-(2-Ethoxy-2-oxoethyl)fumaric acid

2-(2-Ethoxy-2-oxoethyl)fumaric acid

Katalognummer: B13363116
Molekulargewicht: 202.16 g/mol
InChI-Schlüssel: GQOFBVPWVCINHF-HWKANZROSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Ethoxy-2-oxoethyl)fumaric acid is an organic compound with a unique structure that includes both ester and carboxylic acid functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxy-2-oxoethyl)fumaric acid typically involves the esterification of fumaric acid with ethyl oxalate. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction scheme is as follows:

Fumaric acid+Ethyl oxalate2-(2-Ethoxy-2-oxoethyl)fumaric acid\text{Fumaric acid} + \text{Ethyl oxalate} \rightarrow \text{this compound} Fumaric acid+Ethyl oxalate→2-(2-Ethoxy-2-oxoethyl)fumaric acid

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Ethoxy-2-oxoethyl)fumaric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo compounds.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo compounds.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

2-(2-Ethoxy-2-oxoethyl)fumaric acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-Ethoxy-2-oxoethyl)fumaric acid involves its reactivity with nucleophiles and electrophiles. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The compound can also participate in cyclization reactions, forming cyclic esters or lactones.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-Ethoxy-2-oxoethyl)nicotinic acid
  • 2-(2-Ethoxy-2-oxoethyl)sulfanyl derivatives
  • 2-(2-Ethoxy-2-oxoethyl)(methyl)amino derivatives

Uniqueness

2-(2-Ethoxy-2-oxoethyl)fumaric acid is unique due to its combination of ester and carboxylic acid functional groups, which provide diverse reactivity and potential applications. Its structure allows for various chemical modifications, making it a versatile compound in synthesis and research.

Eigenschaften

Molekularformel

C8H10O6

Molekulargewicht

202.16 g/mol

IUPAC-Name

(E)-2-(2-ethoxy-2-oxoethyl)but-2-enedioic acid

InChI

InChI=1S/C8H10O6/c1-2-14-7(11)4-5(8(12)13)3-6(9)10/h3H,2,4H2,1H3,(H,9,10)(H,12,13)/b5-3+

InChI-Schlüssel

GQOFBVPWVCINHF-HWKANZROSA-N

Isomerische SMILES

CCOC(=O)C/C(=C\C(=O)O)/C(=O)O

Kanonische SMILES

CCOC(=O)CC(=CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.